molecular formula C9H11F3N2 B12972450 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine

3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B12972450
M. Wt: 204.19 g/mol
InChI Key: RZXAGYBBBHCBJT-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine is a chemical compound characterized by the presence of an isopropyl group, a trifluoromethyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Additionally, other methods such as direct fluorination and amination reactions may be employed depending on the specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, which can be further utilized in different applications .

Scientific Research Applications

3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 3-Amino-5-(trifluoromethyl)pyridine
  • 5-Trifluoromethyl-pyridin-3-ylamine

Comparison: Compared to these similar compounds, 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts stability and enhances the compound’s ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-propan-2-yl-5-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C9H11F3N2/c1-5(2)6-3-14-4-7(8(6)13)9(10,11)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

RZXAGYBBBHCBJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1N)C(F)(F)F

Origin of Product

United States

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